Saricandin
Description
Saricandin is a novel antifungal compound belonging to the papulacandin family, first isolated from Fusarium sp. AB 2202W-161, a fungal strain identified in a soil sample from a temperate forest in Nepal . Discovered in 1996, this compound inhibits fungal cell wall synthesis by targeting 1,3-β-D-glucan synthase, a critical enzyme for the production of 1,3-β-glucan, a structural polysaccharide in Candida albicans and other pathogenic fungi . Its discovery followed bioactivity-guided fractionation, emphasizing its potent antifungal properties . Structurally, this compound is a disaccharide derivative with a unique substitution pattern involving acyl groups and hydroxylated fatty acid chains, distinguishing it from earlier papulacandins .
Properties
Molecular Formula |
C44H54O16 |
|---|---|
Molecular Weight |
838.9 g/mol |
IUPAC Name |
[(3S,3'R,4'R,5'R,6'R)-3',4,6-trihydroxy-6'-(hydroxymethyl)-5'-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate |
InChI |
InChI=1S/C44H54O16/c1-2-3-4-5-6-7-12-17-29(46)18-13-9-14-19-35(50)58-41-40(32(24-45)60-44(42(41)54)36-28(25-56-44)22-30(47)23-31(36)48)59-43-39(53)38(52)37(51)33(57-43)26-55-34(49)21-20-27-15-10-8-11-16-27/h6-17,19-23,29,32-33,37-43,45-48,51-54H,2-5,18,24-26H2,1H3/b7-6+,13-9+,17-12+,19-14+,21-20+/t29?,32-,33-,37+,38+,39-,40-,41+,42-,43+,44+/m1/s1 |
InChI Key |
HBUHGNHKDUGKCO-SQYDWWRASA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/C(C/C=C/C=C/C(=O)O[C@H]1[C@@H]([C@H](O[C@]2([C@@H]1O)C3=C(CO2)C=C(C=C3O)O)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)/C=C/C5=CC=CC=C5)O)O)O)O |
Canonical SMILES |
CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)OC4C(C(C(C(O4)COC(=O)C=CC5=CC=CC=C5)O)O)O)O |
Synonyms |
saricandin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Papulacandins are a class of glycolipid antibiotics characterized by their β-glucan synthase inhibitory activity. Below is a detailed comparison of saricandin with other key papulacandin derivatives:
Structural Features
Key Research Findings
This compound vs. PF-1042 : this compound exhibits a 4-fold higher potency than PF-1042 against C. albicans, attributed to its hydroxylated fatty acid chain enhancing enzyme binding .
This compound vs. Mer-WF3010 : Unlike Mer-WF3010, this compound lacks activity against fungal biofilms, reflecting structural differences in targeting extracellular matrix components .
Resistance Mechanisms : this compound shows lower propensity for resistance compared to L-687,781, likely due to its complex substitution pattern hindering efflux or target mutations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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